molecular formula C9H15NO3 B13289608 2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol

2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol

Cat. No.: B13289608
M. Wt: 185.22 g/mol
InChI Key: XDGXUXKDPHWSGA-UHFFFAOYSA-N
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Description

2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol is an organic compound that features a furan ring substituted with a methyl group and an amino group attached to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine, followed by reduction and subsequent functionalization to introduce the propane-1,3-diol moiety. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired reduction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol is unique due to its combination of a furan ring, amino group, and propane-1,3-diol backbone. This structure provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-[(5-methylfuran-2-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C9H15NO3/c1-7-2-3-9(13-7)4-10-8(5-11)6-12/h2-3,8,10-12H,4-6H2,1H3

InChI Key

XDGXUXKDPHWSGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(CO)CO

Origin of Product

United States

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